molecular formula C8H14BrNO2 B1283149 2-Bromo-2-methyl-1-morpholinopropan-1-one CAS No. 13887-51-9

2-Bromo-2-methyl-1-morpholinopropan-1-one

Cat. No. B1283149
CAS RN: 13887-51-9
M. Wt: 236.11 g/mol
InChI Key: RGNTXYFLZHGRQA-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-morpholinopropan-1-one is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. Morpholine derivatives are known for their role in the synthesis of various heterocyclic compounds, which are often found in bioactive molecules.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including bromination, cyclization, and annulation reactions. For instance, bromoethylsulfonium salt has been used to generate six- and seven-membered rings, including morpholines, through a process that involves the formation of a vinyl sulfonium salt followed by annulation . Another synthesis approach involves the reaction of bromophenol derivatives with cyclopropyl moieties, leading to ring-opening reactions and the formation of various esters, alcohols, and acids . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial, demonstrates the use of bromination and cyclization as key steps .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined and showed that the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, indicating a lack of full conjugation between the double bonds .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including reactions with nucleophilic reagents. For example, reactions of 2-bromo-1-aryl-3,4,4-trichlorobut-3-en-1-ones with morpholine can lead to prototropic allylic rearrangement, producing a mixture of E and Z isomers . The reactivity of morpholine enamines with other reagents, such as p-bromophenyl vinyl sulphone, has also been studied, resulting in the formation of enamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, thermal stability, and water absorbability, are important for their practical applications. N-butyl-N-methyl morpholine bromide, an intermediate of ionic liquid, was synthesized and characterized to have high water absorbability, good solubility in polar solvents, and thermal decomposition at about 240°C . These properties are crucial for the use of morpholine derivatives in various industrial and pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Antimicrobial Compounds : 2-Bromo-2-methyl-1-morpholinopropan-1-one has been used in the synthesis of compounds with potential anti-tuberculosis activity. Specifically, compounds involving bromoquinoline and phenyl derivatives were synthesized and their anti-tuberculosis activities were investigated (Bai et al., 2011).

  • Creation of Amino and Morpholine Derivatives : Research has involved reactions with morpholine to create various derivatives. For instance, 2-bromo-1-phenyl and 2-bromo-1-(4-methylphenyl) derivatives were used to produce amino and morpholine compounds, exploring chemical reactivity and structural analysis (Potkin et al., 2007).

  • Synthesis of Potent Agonists : In the synthesis of potent muscarinic agonists, which are significant in antimicrobial research, 2-Bromo-2-methyl-1-morpholinopropan-1-one has been used. This is critical for developing arecoline derivatives and other antimicrobial agents (Kumar et al., 2007).

  • Polymer Modification and Applications : The chemical has been used to modify polymers, such as 1,2-polybutadiene, transforming it into reactive intermediates for various applications. This includes the creation of water-soluble polymers and stabilizers in the heterophase polymerization of styrene (Yuan et al., 2011).

  • Development of Antidepressant Agents : Synthesis studies have led to the creation of morpholine hydrochloride derivatives, indicating potential antidepressive activities. These derivatives have been synthesized from various bromopropanone compounds and tested for pharmacological effects (Guo Ya-nan, 2010).

Biological and Pharmaceutical Research

  • Analgesic and Ulcerogenic Activity Studies : Novel pyrimidine derivatives, synthesized using 2-bromo-2-methyl-1-morpholinopropan-1-one, have been tested for analgesic and ulcerogenic activities. These compounds showed significant analgesic activity without ulcerogenic effects, indicating potential therapeutic applications (Chaudhary et al., 2012).

  • Investigating Antimicrobial and Anti-Inflammatory Properties : A series of quinazolin-4(3H)-ones synthesized using this chemical demonstrated analgesic, anti-inflammatory, and antimicrobial activities. This research is pivotal in drug development for bacterial and fungal infections (Panneerselvam et al., 2003).

  • Photopolymerization Studies : In the study of free-radical photopolymerization, 2-bromo-2-methyl-1-morpholinopropan-1-one was used to analyze end-group formation in polymers. This is significant for understanding polymerization processes and designing polymers with specific properties (Vana et al., 2002).

  • Drug Delivery Systems : The compound's derivatives have been studied as potential prodrug systems for selective drug delivery to hypoxic tissues, highlighting its role in targeted therapeutic applications (Parveen et al., 1999).

  • Chemosensor Development : Research involving bromophenol derivatives with this chemical has led to the development of chemosensors for detecting ions like zinc and arsenate. These findings are significant for environmental monitoring and biological applications (Maity et al., 2021).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-bromo-2-methyl-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNTXYFLZHGRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548903
Record name 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methyl-1-morpholinopropan-1-one

CAS RN

13887-51-9
Record name 2-Bromo-2-methyl-1-(4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13887-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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